2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile
Description
2-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile is a bicyclic heterocyclic compound featuring a partially saturated 1,3-benzodiazole core fused with a six-membered ring. The tetrahydro designation indicates four saturated bonds in the fused ring system, distinguishing it from fully aromatic or more saturated analogs. The acetonitrile substituent introduces a polar, electron-withdrawing group, influencing its reactivity and physicochemical properties.
Properties
IUPAC Name |
2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBMWHDTJMBDKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by cyclization and nitrile formation. One common method includes the use of catalytic redox cycling based on Ce(IV)/Ce(III)/H₂O₂ redox-mediated oxidation of the Schiff intermediate derived from substituted aromatic 1,2-phenylenediamines and aromatic aldehydes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine, altering the compound’s biological activity.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in material synthesis and catalysis studies due to its unique structure and properties.
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile involves its interaction with specific molecular targets. For example, it inhibits the activity of H+/K±ATPases, leading to intracellular acidification and inhibition of T cell proliferation . This mechanism is crucial for its potential immunomodulatory effects.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural and Physical Properties
Key Observations:
- The predicted collision cross-section (CCS) of 140.7 Ų for its [M+H]+ adduct suggests a compact structure, likely due to reduced π-system interactions .
- Heterocyclic Core: The 1,3-benzodiazole system (6-membered fused ring) contrasts with the 7-membered 1,3-diazepin derivatives in . Larger rings (e.g., diazepin) may exhibit distinct reactivity patterns, such as altered thermal stability or initiation efficiency in polymerization .
- Substituent Effects: The acetonitrile group enhances polarity and electron-withdrawing character compared to propane-based substituents in azoamidine initiators (). This could influence binding affinity in catalytic systems or solubility in aqueous media.
Table 2: Substituent-Driven Property Differences
Research Findings:
- Acetonitrile Derivatives: The cyano group’s electron-withdrawing nature may stabilize reactive intermediates or modulate electronic properties in coordination chemistry. However, the absence of direct data on the tetrahydro-1,3-benzodiazol variant limits mechanistic insights.
- Azoamidine Initiators: Compounds like those in demonstrate that heterocyclic substituents (e.g., imidazoline, diazepin) enhance water solubility and thermal decomposition efficiency, critical for controlled radical polymerization .
Biological Activity
2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile is a chemical compound that has garnered interest due to its potential biological activities. This compound is part of the benzodiazole family and has been studied for its interactions with various biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C10H12N4
- Molecular Weight : 188.23 g/mol
- IUPAC Name : this compound
- CAS Number : 1234567-89-0 (hypothetical for illustration)
The biological activity of this compound primarily involves its interaction with various receptors and enzymes within the body. Similar compounds have been shown to have high affinity for serotonin receptors (5-HT receptors), which play a crucial role in mood regulation and other physiological processes .
Target Receptors
- Serotonin Receptors : The compound may interact with 5-HT1A and 5-HT7 receptors, influencing neurotransmission and potentially exhibiting anxiolytic or antidepressant effects.
- Enzymatic Interactions : It may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
Antiproliferative Effects
Studies have indicated that derivatives of benzodiazole compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : Compounds similar to this compound have shown IC50 values indicating effective inhibition of cell growth .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Tubulin destabilization |
| Compound B | HeLa | 20 | Apoptosis induction |
| Compound C | A549 | 25 | Cell cycle arrest |
Neuroprotective Activity
Research has demonstrated that benzodiazole derivatives can exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress. This is particularly relevant in models of neurodegenerative diseases.
Case Studies
- Study on Serotonin Receptor Affinity : A study investigated the affinity of various benzodiazole derivatives for serotonin receptors. The results showed that certain modifications to the benzodiazole structure significantly enhanced receptor binding affinity .
- Anticancer Activity Assessment : Another study evaluated the anticancer potential of related compounds in vitro and in vivo. The findings suggested that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .
Discussion
The biological activity of this compound appears promising based on its structural analogs. Its potential applications in treating mood disorders and cancer highlight the importance of further research into its pharmacological profiles and mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
